N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide
Description
N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide is an organic compound characterized by a propanimidamide backbone with two key functional groups: a hydroxylamine (-NHOH) moiety and a propan-2-yl (isopropyl) amino substituent. Its molecular formula is C₆H₁₄N₃O, and it belongs to the amidine class of compounds, known for their nucleophilic and metal-chelating properties. The hydroxylamine group enhances reactivity, enabling participation in redox reactions and enzyme inhibition, while the isopropyl amino group contributes to lipophilicity, influencing solubility and bioavailability .
Its synthesis likely involves coupling hydroxylamine derivatives with propanimidamide precursors under controlled conditions, similar to methods described for related compounds .
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N'-hydroxy-3-(propan-2-ylamino)propanimidamide |
InChI |
InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(7)9-10/h5,8,10H,3-4H2,1-2H3,(H2,7,9) |
InChI Key |
STUAWOSILVBZEQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NCC/C(=N/O)/N |
Canonical SMILES |
CC(C)NCCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide typically involves the reaction of aminonitriles with hydroxylamine under specific conditions. One common method includes the hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained in satisfactory yields.
Industrial Production Methods
Industrial production of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Scientific Research Applications
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Alkyl-Substituted Hydroxyamidines
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide () | Ethanimidamide backbone with isopropyl amino group | Shorter carbon chain (C₂ vs. C₃) | Investigated for chemical synthesis and potential bioactivity |
| N'-Hydroxy-3-(methylsulfanyl)propanimidamide () | Methylsulfanyl (-SCH₃) substituent | Sulfur-containing group enhances electrophilicity | Antimicrobial and enzyme inhibition |
| N'-Hydroxy-2-methoxybutanimidamide () | Methoxy (-OCH₃) and butanimidamide backbone | Longer carbon chain (C₄) and ether group | Improved solubility and metabolic stability |
Key Insights :
- The carbon chain length (C₂ vs. C₃ vs. C₄) influences steric hindrance and binding affinity to biological targets.
- Lipophilic groups (e.g., isopropyl, methylsulfanyl) enhance membrane permeability but may reduce aqueous solubility.
Heterocyclic Derivatives
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| N'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide () | Triazole ring substituent | Aromatic heterocycle with N-atoms | Antifungal and anticancer activity |
| N'-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide () | Nitroimidazole core | Nitro group (-NO₂) enhances redox activity | Antimicrobial (similar to metronidazole) |
| N'-Hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide () | Methyl-nitroimidazole substituent | Steric bulk from methyl group | Targeted enzyme inhibition |
Key Insights :
- Heterocyclic rings (e.g., triazole, imidazole) enable π-π stacking and hydrogen bonding with biological targets.
- Electron-withdrawing groups (e.g., -NO₂) increase oxidative stress in microbial cells, enhancing antimicrobial effects.
Hydroxamic Acid Derivatives
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| N-hydroxy-N'-phenylpropanimidamide () | Phenyl substituent and hydroxamic acid | Aromatic ring enhances planar structure | Strong histone deacetylase (HDAC) inhibition |
| N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide () | Hydroxypropoxy (-OCH₂CHOHCH₃) group | Ether and hydroxyl groups improve solubility | Antioxidant and anti-inflammatory activity |
| 3-(1,3-Dioxoisoindol-2-yl)-N'-hydroxypropanimidamide () | Isoindole-dione moiety | Rigid bicyclic structure | Anticancer via apoptosis induction |
Key Insights :
- Hydroxamic acid derivatives are potent enzyme inhibitors due to their metal-chelating properties.
- Hydrophilic groups (e.g., hydroxypropoxy) balance lipophilicity for improved pharmacokinetics.
Biological Activity
N'-Hydroxy-3-[(propan-2-yl)amino]propanimidamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as hydroxamic acids, which are characterized by their ability to chelate metal ions and inhibit metalloproteinases. The structural formula can be represented as follows:
This compound features a hydroxamic acid functional group, which is crucial for its biological activity.
1. Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing sulfonamide and pyrazole pharmacophores have shown significant antibacterial effects against various pathogens, indicating that modifications to the core structure can enhance efficacy against microbial infections .
2. Inhibition of Eukaryotic Initiation Factor 4E (eIF4E)
Recent studies indicate that this compound may act as an inhibitor of eIF4E, a protein involved in the initiation of translation in eukaryotic cells. Inhibition of eIF4E has been associated with anti-cancer properties, suggesting that this compound could be explored as a potential therapeutic agent in oncology .
The biological activity of this compound is primarily attributed to its ability to interact with metalloproteins and enzymes. The hydroxamic acid moiety facilitates the binding to metal ions within the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.
Case Studies and Experimental Data
- Antimicrobial Activity : A study evaluating various derivatives found that specific modifications in the structure significantly increased antimicrobial potency against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with enhanced hydroxamic acid functionalities .
- Cancer Cell Lines : In vitro studies on cancer cell lines have shown that N'-hydroxy derivatives can reduce cell viability by inducing apoptosis through the inhibition of eIF4E-mediated translation processes. This was evidenced by reduced protein synthesis and increased levels of pro-apoptotic factors in treated cells .
Data Summary Table
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| eIF4E Inhibition | Reduces translation initiation in cancer cells |
| Structure Activity Relationship | Enhanced activity with specific structural modifications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
